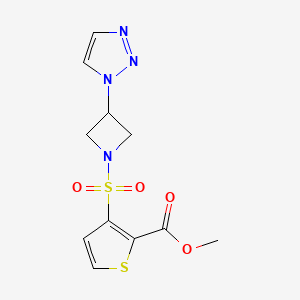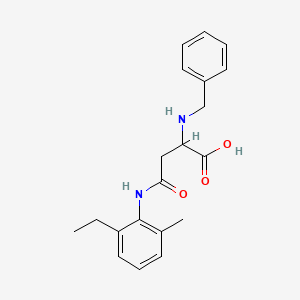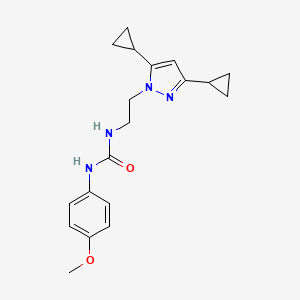
methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H12N4O4S2 and its molecular weight is 328.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis Techniques
Research demonstrates innovative approaches for synthesizing 1-sulfonyl-1,2,3-triazoles, utilizing copper-catalyzed azide-alkyne cycloaddition. This methodology, involving copper(I) thiophene-2-carboxylate (CuTC) as a catalyst, yields the desired compounds under various conditions, showcasing the versatility and efficiency of this synthetic route (Raushel & Fokin, 2010).
Reactivity and Modification Studies
The compound's reactivity has been explored through its derivatives, such as 3-methyl-4-arylthio-2-azetidinones. These studies shed light on the potential transformations and applications of these derivatives in the synthesis of novel compounds, providing a foundation for future research in drug development and chemical synthesis (Hirai, Matsuda, & Kishida, 1973).
Application in Medicinal Chemistry
The research on chemical modification of sulfazecin indicates the potential for enhancing antibacterial activity through structural modifications at specific positions of azetidinone derivatives. This highlights the compound's relevance in medicinal chemistry, particularly in the development of antibacterials against Gram-negative bacteria (Sendai et al., 1985).
Novel Synthetic Pathways
Studies have also explored the synthesis of heterocyclic compounds via iminophosphorane intermediates, showcasing the compound's utility in accessing diverse chemical structures. This research underlines the adaptability of this compound in facilitating the synthesis of complex heterocycles, which are crucial in drug discovery and development (Sun, Huang, & Ding, 2010).
Structural Insights and Applications
The generation and application of sulfonyl-1,2,3-triazoles as synthons for heterocyclic compounds further exemplify the compound's significance. These studies provide valuable insights into the structural aspects and synthetic applications of sulfonyl-1,2,3-triazoles, highlighting their potential in the creation of nitrogen-containing heterocycles important in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole ring, which is a structural fragment in this compound, are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
It is known that the 1,2,3-triazole ring is an isostere of the amide bond and is resistant to metabolic degradation . This suggests that the compound may interact with its targets in a manner similar to amide bonds.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The 1,2,3-triazole ring is known to be resistant to metabolic degradation , suggesting that it may be stable under various environmental conditions.
properties
IUPAC Name |
methyl 3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S2/c1-19-11(16)10-9(2-5-20-10)21(17,18)14-6-8(7-14)15-4-3-12-13-15/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIJEAIJEUKYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)

![5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2573373.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2573377.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)
![Methyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2573381.png)

![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclopentan-1-ol](/img/structure/B2573384.png)
